molecular formula C16H17BrN2O2S B2533372 5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide CAS No. 2320670-34-4

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Cat. No.: B2533372
CAS No.: 2320670-34-4
M. Wt: 381.29
InChI Key: RYRWQBXXXIMDOC-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a thiophene ring, a tetrahydropyran ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and thiophene ring can participate in various binding interactions, while the nicotinamide moiety can interact with enzymes and receptors involved in metabolic pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is unique due to the combination of its structural features, including the bromine atom, thiophene ring, tetrahydropyran ring, and nicotinamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c17-14-7-12(8-18-9-14)15(20)19-11-16(2-4-21-5-3-16)13-1-6-22-10-13/h1,6-10H,2-5,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRWQBXXXIMDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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